molecular formula C26H31N3O3 B056738 4-((4-(Diethylamino)-2-ethoxyphenyl)imino)-1,4-dihydro-1-oxo-N-propyl-2-naphthalenecarboxamide CAS No. 121487-83-0

4-((4-(Diethylamino)-2-ethoxyphenyl)imino)-1,4-dihydro-1-oxo-N-propyl-2-naphthalenecarboxamide

Cat. No. B056738
M. Wt: 433.5 g/mol
InChI Key: MHSZVBOHIAAPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-(Diethylamino)-2-ethoxyphenyl)imino)-1,4-dihydro-1-oxo-N-propyl-2-naphthalenecarboxamide, commonly known as DEPN, is a chemical compound that has gained significant attention in scientific research. DEPN is a naphthalene-based compound that has shown potential as a therapeutic agent in the treatment of various diseases.

Mechanism Of Action

The mechanism of action of DEPN is not fully understood. However, studies have shown that DEPN acts on various cellular pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. DEPN also inhibits the activity of HDAC enzymes, which play a role in gene expression.

Biochemical And Physiological Effects

DEPN has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. DEPN also reduces the levels of amyloid-beta protein, which is implicated in Alzheimer's disease. Additionally, DEPN has been shown to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

One of the advantages of DEPN is its ability to selectively target cancer cells, while leaving normal cells unharmed. Additionally, DEPN has been shown to have low toxicity in animal studies. However, one limitation of DEPN is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on DEPN. One area of interest is its potential use in combination with other drugs for the treatment of cancer. DEPN has also shown potential as a therapeutic agent in the treatment of neurodegenerative diseases, and further research is needed to explore this potential. Additionally, the development of more efficient synthesis methods for DEPN could facilitate its use in future research.

Synthesis Methods

The synthesis of DEPN involves the reaction of 4-(diethylamino)-2-ethoxybenzaldehyde with 1,4-dihydro-1-oxo-2-naphthalenecarboxylic acid, followed by the addition of propylamine. The resulting product is DEPN, which can be purified through recrystallization.

Scientific Research Applications

DEPN has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. DEPN has also been studied for its potential use as an anti-inflammatory and analgesic agent.

properties

CAS RN

121487-83-0

Product Name

4-((4-(Diethylamino)-2-ethoxyphenyl)imino)-1,4-dihydro-1-oxo-N-propyl-2-naphthalenecarboxamide

Molecular Formula

C26H31N3O3

Molecular Weight

433.5 g/mol

IUPAC Name

4-[4-(diethylamino)-2-ethoxyphenyl]imino-1-oxo-N-propylnaphthalene-2-carboxamide

InChI

InChI=1S/C26H31N3O3/c1-5-15-27-26(31)21-17-23(19-11-9-10-12-20(19)25(21)30)28-22-14-13-18(29(6-2)7-3)16-24(22)32-8-4/h9-14,16-17H,5-8,15H2,1-4H3,(H,27,31)

InChI Key

MHSZVBOHIAAPSZ-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC(=NC2=C(C=C(C=C2)N(CC)CC)OCC)C3=CC=CC=C3C1=O

Canonical SMILES

CCCNC(=O)C1=CC(=NC2=C(C=C(C=C2)N(CC)CC)OCC)C3=CC=CC=C3C1=O

Other CAS RN

121487-83-0

synonyms

4-((4-(diethylamino)-2-ethoxyphenyl)imino)-1,4-dihydro-1-oxo-N-propyl-2-naphthalenecarboxamide

Origin of Product

United States

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